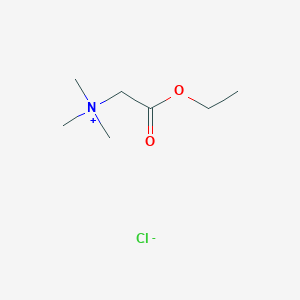
4-Amino-1-hydroxypyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-hydroxypyrimidin-2-one, also known as AHP or Allopurinol, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines.
Mécanisme D'action
4-Amino-1-hydroxypyrimidin-2-one acts as a potent inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines. It inhibits the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid. 4-Amino-1-hydroxypyrimidin-2-one also acts as a potent antioxidant and free radical scavenger, reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
4-Amino-1-hydroxypyrimidin-2-one has been shown to have various biochemical and physiological effects. It reduces the production of uric acid, thereby reducing the risk of gout and hyperuricemia. 4-Amino-1-hydroxypyrimidin-2-one also reduces oxidative stress and inflammation, thereby reducing the risk of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. 4-Amino-1-hydroxypyrimidin-2-one has also been shown to have a beneficial effect on the immune system, reducing the risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-1-hydroxypyrimidin-2-one has several advantages for lab experiments. It is a potent inhibitor of xanthine oxidase, making it a useful tool to study the metabolism of purines and the role of xanthine oxidase in various diseases. 4-Amino-1-hydroxypyrimidin-2-one is also a potent antioxidant and free radical scavenger, making it useful in studies involving oxidative stress and inflammation. However, 4-Amino-1-hydroxypyrimidin-2-one has some limitations, including its potential toxicity and side effects.
Orientations Futures
For the study of 4-Amino-1-hydroxypyrimidin-2-one include the development of novel derivatives, the study of its role in various diseases, and the development of new synthesis methods.
Méthodes De Synthèse
4-Amino-1-hydroxypyrimidin-2-one can be synthesized by the reaction of 2-cyano-4,6-dichloropyrimidine with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with ammonia to obtain 4-Amino-1-hydroxypyrimidin-2-one. This method provides an efficient and cost-effective way to produce 4-Amino-1-hydroxypyrimidin-2-one in large quantities.
Applications De Recherche Scientifique
4-Amino-1-hydroxypyrimidin-2-one has been extensively studied for its various applications in scientific research. It has been used as a tool to study the metabolism of purines and the role of xanthine oxidase in various diseases such as gout, hyperuricemia, and cancer. 4-Amino-1-hydroxypyrimidin-2-one has also been used as a potent antioxidant and free radical scavenger in various in vitro and in vivo studies.
Propriétés
Numéro CAS |
1806-62-8 |
|---|---|
Nom du produit |
4-Amino-1-hydroxypyrimidin-2-one |
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.1 g/mol |
Nom IUPAC |
4-amino-1-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2-7(9)4(8)6-3/h1-2,9H,(H2,5,6,8) |
Clé InChI |
DQDFTGKLWKBNCB-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)O |
Autres numéros CAS |
1806-62-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)






![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)





![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)